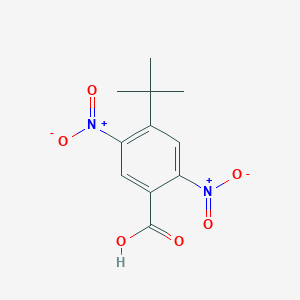

4-Tert-butyl-2,5-dinitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-2,5-dinitrobenzoic acid is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Activity

One of the primary applications of 4-tert-butyl-2,5-dinitrobenzoic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound can exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures have been evaluated for their ability to inhibit inflammation in vivo. A study demonstrated that certain derivatives exhibited inhibition percentages comparable to established anti-inflammatory drugs like indomethacin .

Case Study: Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of this compound. The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The resulting compounds were characterized spectroscopically and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that several derivatives showed promising activities, with inhibition rates ranging from 39% to over 54% .

| Compound | Inhibition Percentage (%) | Comparison Drug |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 54.130 | Indomethacin |

Materials Science

Self-Assembly and Molecular Interactions

In materials science, this compound has been studied for its self-assembly properties directed by hydrogen bonding interactions. This compound can form layered molecular arrays which are useful in creating novel materials with specific properties. The interaction between the acid and diamines has been characterized using NMR titrations, revealing insights into the molecular arrangements that can be exploited for material design .

Case Study: Molecular Arrays

Research has shown that 4-tert-butylbenzoic acid can yield complex structures when interacting with diamines in solvents like chloroform and methanol. These interactions lead to the formation of stable 2:1 complexes that can be utilized in the development of advanced materials with tailored functionalities .

Environmental Monitoring

Detection of Dinitrobenzoic Acids

Another significant application of this compound is in environmental monitoring as a fluorescent sensor for detecting dinitrobenzoic acids. These compounds are often by-products of industrial processes such as pesticide and dye manufacturing. The ability to detect these substances is crucial for environmental safety and regulatory compliance .

Case Study: Fluorescent Sensor Development

A recent study focused on developing a fluorescent sensor based on cyanuric compounds capable of detecting dinitrobenzoic acids in environmental samples. The sensor demonstrated high sensitivity and selectivity towards these pollutants, indicating potential applications in environmental monitoring systems to track contamination levels effectively .

Eigenschaften

Molekularformel |

C11H12N2O6 |

|---|---|

Molekulargewicht |

268.22g/mol |

IUPAC-Name |

4-tert-butyl-2,5-dinitrobenzoic acid |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)7-5-8(12(16)17)6(10(14)15)4-9(7)13(18)19/h4-5H,1-3H3,(H,14,15) |

InChI-Schlüssel |

MQVWXWBIULIBPZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.